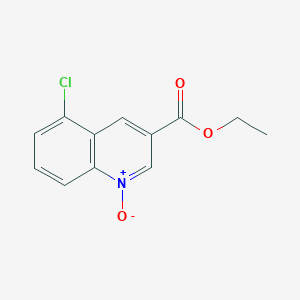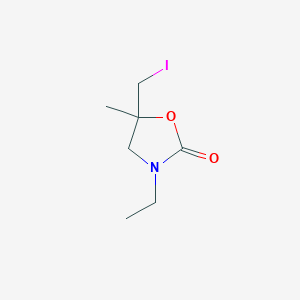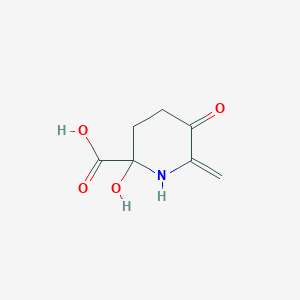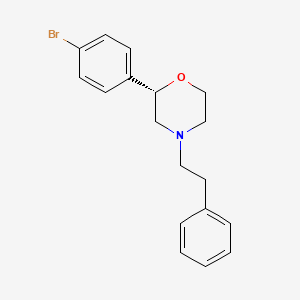![molecular formula C22H22ClNO2S B14195624 N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide CAS No. 832732-27-1](/img/structure/B14195624.png)
N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenylpropyl chain, and a methylbenzene sulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with phenylpropylamine to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications.
Article on 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one
Analyse Chemischer Reaktionen
Types of Reactions: 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidinone ring to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one can be compared with other similar compounds, such as:
1-{3-[6-(4-Chlorophenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-{3-[6-(4-Methylphenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
832732-27-1 |
|---|---|
Molekularformel |
C22H22ClNO2S |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
N-[1-(2-chlorophenyl)-3-phenylpropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H22ClNO2S/c1-17-11-14-19(15-12-17)27(25,26)24-22(20-9-5-6-10-21(20)23)16-13-18-7-3-2-4-8-18/h2-12,14-15,22,24H,13,16H2,1H3 |
InChI-Schlüssel |
CQEHYDLUCAICPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)






![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
